3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide
Overview
Description
The compound “3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide” is a type of benzamide, which is an organic compound with the chemical formula of C7H7NO . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .
Molecular Structure Analysis
A series of 3-amino-N-substituted-4-(substituted phenyl) butanamides was subjected to kNN and PLSR based 3D-QSAR approaches and molecular docking for exploration of structural requirements in order to achieve better DPP-IV inhibitory activity .
Physical and Chemical Properties Analysis
As a type of benzamide, “this compound” would have similar physical and chemical properties. Benzamide is an organic compound with the chemical formula of C7H7NO . It appears as a white solid in powdered form, and as colorless crystals in crystalline form . It is slightly soluble in water, and soluble in many organic solvents .
Future Directions
The findings of a study on a set of 3-amino-N-substituted-4-(substituted phenyl) butanamides can provide an impetus for the design of prospective potent dipeptidyl peptidase-IV inhibitors . This suggests that “3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide” and similar compounds could potentially be explored further in this context.
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a key target for the treatment of type 2 diabetes mellitus .
Mode of Action
The compound interacts with DPP-IV, inhibiting its activity .
Biochemical Pathways
By inhibiting DPP-IV, the compound affects the metabolic pathway related to glucose regulation . DPP-IV is responsible for the degradation of incretin hormones, which stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .
Pharmacokinetics
The molecular weight of the compound is 24227 , which suggests it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the gastrointestinal tract.
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion and decreased blood glucose levels . This can help manage blood glucose levels in patients with type 2 diabetes mellitus .
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-7-8-11(9-12(10)15)20(17,18)16-13-5-3-4-6-14(13)19-2/h3-9,16H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVAGFHUZMBECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209379 | |
Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-17-7 | |
Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328028-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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